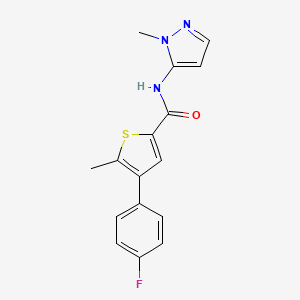
4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide, also known as FMTP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of 4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide involves its interaction with various cellular targets, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Nrf2 pathway. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and cell survival. This compound has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the reduction of oxidative stress and inflammation. This compound has also been shown to have neuroprotective effects by reducing neuronal damage and increasing neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide in lab experiments include its specificity and potency in inhibiting cancer cell growth and inducing apoptosis. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
For 4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide research include its potential use as a therapeutic agent for cancer and neurodegenerative disorders, as well as its potential use as a tool for studying cellular signaling pathways. Further studies are needed to determine the optimal dosage and administration route of this compound, as well as its potential side effects and toxicity. Additionally, the development of this compound analogs may provide new opportunities for therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide involves the reaction of 4-fluoroaniline with 2-methyl-3-pyrazolone, followed by the reaction of the resulting intermediate with 5-methylthiophene-2-carboxylic acid chloride. The final product is obtained after purification through column chromatography.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-N-(2-methylpyrazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-10-13(11-3-5-12(17)6-4-11)9-14(22-10)16(21)19-15-7-8-18-20(15)2/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPKASBFIHLVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)NC2=CC=NN2C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(2-Chlorophenyl)-5-ethyl-1,2,4-triazol-3-yl]-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone](/img/structure/B7662410.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone](/img/structure/B7662413.png)
![N-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl]-2-(2-methoxyethoxy)aniline](/img/structure/B7662419.png)
![N-[(1-hydroxycyclopentyl)methyl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B7662421.png)
![2-(5-Methylfuran-2-yl)-1-[3-methyl-4-[2-(5-methylfuran-2-yl)acetyl]piperazin-1-yl]ethanone](/img/structure/B7662428.png)
![(2S)-2-[[(E)-3-(5-bromothiophen-3-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7662436.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-(3-fluoro-4-methoxyphenyl)-N-methylacetamide](/img/structure/B7662438.png)

![6-ethoxy-N-methyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B7662455.png)
![2-[5-(2,3-Dihydro-1,4-benzodioxin-5-ylmethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662464.png)
![2-fluoro-6-hydroxy-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7662467.png)
![3-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7662495.png)
![2-[5-[(4-Methoxypyridin-2-yl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyrazine](/img/structure/B7662499.png)
![N-[5-(dimethylcarbamoyl)-2-methylphenyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7662503.png)
